molecular formula C16H16O3 B14298872 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one CAS No. 121905-26-8

2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B14298872
CAS No.: 121905-26-8
M. Wt: 256.30 g/mol
InChI Key: NYKWFCIPQUCOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as column chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanone, while reduction may produce 2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanol.

Scientific Research Applications

2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)-1-phenylethan-1-one
  • 2-Hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one
  • 2-Hydroxy-2-(4-methoxyphenyl)-1-(4-chlorophenyl)ethan-1-one

Uniqueness

2-Hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical properties

Properties

CAS No.

121905-26-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)15(17)16(18)13-7-9-14(19-2)10-8-13/h3-10,16,18H,1-2H3

InChI Key

NYKWFCIPQUCOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.